N-(1-cyanocyclopentyl)-2-[(3-methylphenyl)sulfanyl]acetamide
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Description
“N-(1-cyanocyclopentyl)-2-[(3-methylphenyl)sulfanyl]acetamide” is a complex organic compound. It contains a cyanocyclopentyl group, a 3-methylphenyl sulfanyl group, and an acetamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, N-methylated polypeptides can be synthesized through the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) . Also, the Cl–F exchange fluorination has been used in the synthesis of pentafluoro-λ6-sulfanyl-pyridines, pyrimidines, and benzenes .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. Unfortunately, without specific data, it’s challenging to provide a detailed analysis .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the cyano group is a valuable and readily available functional group for the preparation of various functional groups, such as amines, carboxylic acids, and ketones .
Safety And Hazards
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-12-5-4-6-13(9-12)19-10-14(18)17-15(11-16)7-2-3-8-15/h4-6,9H,2-3,7-8,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUQTQMIXKAKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[(3-methylphenyl)sulfanyl]acetamide |
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